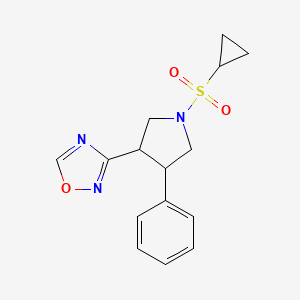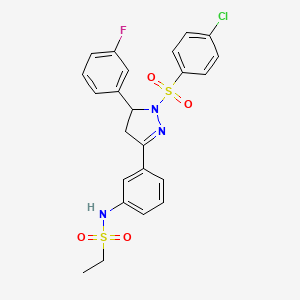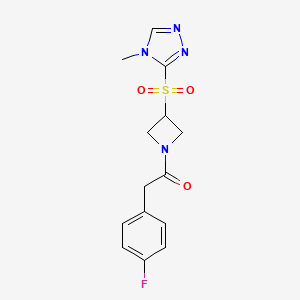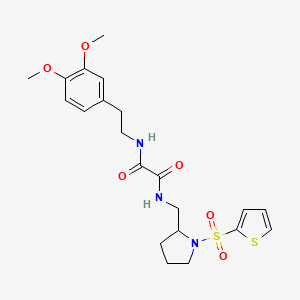
3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds involves several steps, including the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazoles. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was achieved by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . Additionally, 1,3-dipolar cycloaddition reactions have been used to synthesize novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. The conformation of these molecules affects their interaction with biological targets. For example, two polymorphic forms of a related compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, were studied, revealing identical conformations in both structures despite the low energy difference between possible conformers .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by their structure. The presence of substituents such as sulfonyl groups can lead to various chemical reactions, including intramolecular cyclization and 1,3-dipolar cycloaddition, which are methods used to synthesize these compounds . These reactions are often carried out under specific conditions to achieve the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as density and lattice energy, can be determined through crystallographic studies and computational calculations. For instance, the triclinic polymorph of a related compound was found to have a higher density and lower lattice energy compared to its orthorhombic counterpart, suggesting greater stability . These properties are essential for understanding the compound's behavior in different environments and for designing drugs with optimal pharmacokinetic profiles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
The synthesis of compounds bearing the 1,3,4-oxadiazole moiety, similar to the chemical structure , has attracted significant attention due to their potential biological activities. These compounds are synthesized through a series of chemical reactions involving the reaction of benzenesulfonyl chloride with specific carboxylates to yield intermediate products, which are then converted through further chemical transformations to achieve the desired oxadiazole derivatives. The structural elucidation of these compounds is achieved using 1H-NMR, IR, and mass spectral data, confirming their complex structures and potential as bioactive molecules (Khalid et al., 2016).
Biological Activities
Antibacterial Activity
Oxadiazole derivatives exhibit moderate to significant antibacterial and antifungal activities. This includes the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial properties are attributed to the structural features of these compounds, which interact with bacterial cells to inhibit growth (Khalid et al., 2016). Additionally, certain derivatives have shown potent antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Suresh Kumar et al., 2013).
Anticancer Activity
Some oxadiazole derivatives have been evaluated for their anticancer activities. Specific compounds have demonstrated moderate cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents. The structural modifications on the oxadiazole and phenyl ring significantly influence their biological activities, providing insights into the design of more potent anticancer drugs (Redda & Gangapuram, 2007).
Antioxidant and Analgesic Activities
The oxadiazole derivatives have also been studied for their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations suggest that these compounds exhibit toxicity assessment, tumour inhibition, and free radical scavenging capabilities. The binding affinity to biological targets such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) correlates to their analgesic and anti-inflammatory effects, indicating their therapeutic potential in managing pain and inflammation (Faheem, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1-cyclopropylsulfonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-22(20,12-6-7-12)18-8-13(11-4-2-1-3-5-11)14(9-18)15-16-10-21-17-15/h1-5,10,12-14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJBFRXLXKXTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)


![7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543164.png)
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2543169.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)
![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2543175.png)
![3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2543176.png)
![1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2543178.png)